4-氨基-N-甲基烟酰胺

描述

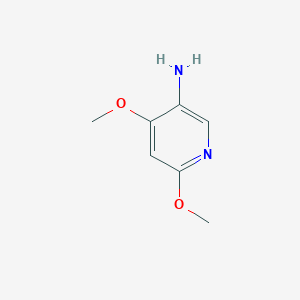

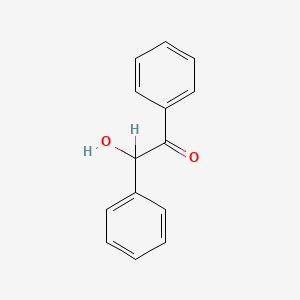

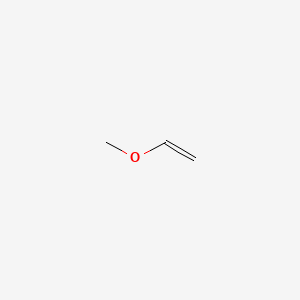

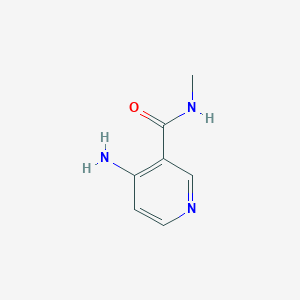

4-Amino-N-methylnicotinamide is a compound with the CAS Number: 910656-00-7 . It has a molecular weight of 151.17 and its IUPAC name is 4-amino-N-methylnicotinamide . It is a solid substance that should be stored in a dry place at 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Amino-N-methylnicotinamide is 1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Amino-N-methylnicotinamide is a solid substance . It should be stored in a dry place at 2-8°C . Its molecular weight is 151.17 .科学研究应用

氨基酸摄入和烟酸代谢

柴田和松尾 (1989) 研究了氨基酸摄入和烟酸代谢之间的关系,特别关注烟酸代谢的副产物,如 N1-甲基烟酰胺 (MNA)。他们发现 N1-甲基-2-吡啶酮-5-甲酰胺和 N1-甲基-4-吡啶酮-3-甲酰胺与 MNA 的尿液排泄率可以作为大鼠氨基酸摄入充足的生物标志物 (柴田和松尾,1989)。

帕金森病和 N-甲基化

青山等人 (2000) 探讨了帕金森病患者与对照组中氮杂环胺的 N-甲基化能力。他们发现帕金森病患者的 N-甲基化能力较高,尤其是在年轻患者中,这表明烟酰胺衍生物的 N-甲基化与帕金森病之间存在潜在联系 (青山等人,2000)。

糖尿病中的运动能力和内皮反应

普日博罗夫斯基等人 (2015) 研究了 1-甲基烟酰胺 (MNA) 对糖尿病小鼠运动能力和内皮反应的影响。他们发现 MNA 治疗改善了耐力运动能力,并可能降低糖尿病条件下与运动相关的血管疾病风险 (普日博罗夫斯基等人,2015)。

内皮功能障碍和动脉粥样硬化

蒋等人 (2016) 研究了 MNA 在内皮功能和动脉粥样硬化中的作用,发现 MNA 通过调节 ADMA-DDAH 轴改善了内皮依赖性血管舒张并减弱了动脉粥样硬化,突出了其对心血管疾病的潜在保护作用 (蒋等人,2016)。

肾血流估计

沈等人 (1985) 探讨了使用内源性 NMN 作为探针估计大鼠肾血流 (RBF) 的可能性。他们的研究结果表明 NMN 在无创估计 RBF 中的潜力,提供了对肾功能和各种条件对肾脏健康影响的见解 (沈等人,1985)。

安全和危害

The safety information available indicates that 4-Amino-N-methylnicotinamide has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H312-H332, and the precautionary statement is P280 .

Relevant Papers Several papers were found during the search. One paper discusses the role of NNMT, a related enzyme, in cancer progression . Another paper reviews the potential dietary contribution to health of NAD+ precursors like NMN (nicotinamide mononucleotide), which are related to 4-Amino-N-methylnicotinamide . A third paper discusses the use of macrocyclic peptides as allosteric inhibitors of NNMT .

作用机制

Target of Action

The primary target of 4-Amino-N-methylnicotinamide, also known as N-methylnicotinamide, is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . Overexpression of NNMT has been described in various solid cancer tissues .

Mode of Action

N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is produced in the liver by nicotinamide N-methyltransferase during the metabolism of NAD (nicotinamide adenine dinucleotide) . The enzyme NNMT catalyzes the methylation of nicotinamide and structurally related compounds using the universal methyl donor S-Adenosyl methionine (SAM), to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide .

Biochemical Pathways

The biochemical pathways of N-methylnicotinamide involve the metabolism of vitamin B3. All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

It is known that n-methylnicotinamide is excreted in the urine

Result of Action

The result of N-methylnicotinamide action is multifaceted. It has been implicated in the regulation of multiple metabolic pathways in tissues such as adipose and liver as well as cancer cells through the consumption of methyl donors and generation of active metabolites . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

Action Environment

The action of N-methylnicotinamide can be influenced by various environmental factors. For instance, it is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors . .

生化分析

Biochemical Properties

4-Amino-N-methylnicotinamide plays a significant role in biochemical reactions, primarily through its interaction with nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to form 1-methylnicotinamide, using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction is crucial for maintaining cellular methylation potential and NAD+ homeostasis. The compound also interacts with enzymes such as aldehyde oxidase, which further metabolizes 1-methylnicotinamide to N1-methyl-2-pyridone-5-carboxamide and hydrogen peroxide .

Cellular Effects

4-Amino-N-methylnicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, overexpression of NNMT, which interacts with 4-Amino-N-methylnicotinamide, has been linked to increased glycolysis and altered metabolic states . This compound also affects the Warburg effect, a phenomenon where cancer cells preferentially produce energy through glycolysis even in the presence of oxygen .

Molecular Mechanism

At the molecular level, 4-Amino-N-methylnicotinamide exerts its effects through the methylation of nicotinamide by NNMT. This process impacts DNA and histone epigenetic modifications, thereby influencing gene expression . The compound’s interaction with NNMT also affects NAD±dependent redox reactions and signaling pathways, contributing to its role in cellular metabolism and cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-N-methylnicotinamide can change over time. Studies have shown that NNMT activity, which involves 4-Amino-N-methylnicotinamide, can lead to the accumulation of metabolites such as 1-methylnicotinamide and its degradation products . These changes can influence cellular function and stability, with long-term effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Amino-N-methylnicotinamide vary with different dosages in animal models. At high doses, the compound can lead to increased methylation and subsequent depletion of the cellular methyl pool, potentially altering gene expression patterns and protein functions . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

4-Amino-N-methylnicotinamide is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the conversion of nicotinamide to 1-methylnicotinamide, which is further metabolized by aldehyde oxidase . The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Amino-N-methylnicotinamide is transported and distributed through interactions with various transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity .

Subcellular Localization

4-Amino-N-methylnicotinamide is localized in specific subcellular compartments, where it exerts its effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, impacting its activity and function within the cell .

属性

IUPAC Name |

4-amino-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H2,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTGPEBCBFBUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730388 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910656-00-7 | |

| Record name | 4-Amino-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-methyl-3-pyridinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

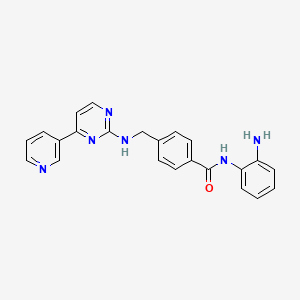

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)